molecular formula C26H27N5O4 B2569666 2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide CAS No. 1185046-35-8

2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide

Cat. No.: B2569666
CAS No.: 1185046-35-8
M. Wt: 473.533
InChI Key: WDPZNJVXVNYZKZ-UHFFFAOYSA-N
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Description

2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolo[1,2-d][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide typically involves multiple steps, including the formation of the pyrrolo[1,2-d][1,2,4]triazine core, followed by functionalization at various positions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolo[1,2-d][1,2,4]triazine core through cyclization reactions involving appropriate precursors.

    Amidation Reactions: Introduction of the carbamoyl and carboxamide groups through amidation reactions using reagents such as carbamoyl chlorides and amines.

    Substitution Reactions: Functionalization of the core structure through substitution reactions, often using halogenated intermediates and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated intermediates, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-d][1,2,4]triazine Derivatives: Compounds with similar core structures but different functional groups.

    Carbamoyl-Substituted Compounds: Molecules with carbamoyl groups attached to various scaffolds.

Uniqueness

The uniqueness of 2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide lies in its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-16-9-11-19(12-10-16)13-27-25(33)23-17(2)24-26(34)31(28-15-30(24)18(23)3)14-22(32)29-20-7-5-6-8-21(20)35-4/h5-12,15H,13-14H2,1-4H3,(H,27,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPZNJVXVNYZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N3C=NN(C(=O)C3=C2C)CC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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